N-Despropyl Propafenone Hydrochloride

Cardiac electrophysiology IKr inhibition Ito inhibition

N-Despropyl Propafenone Hydrochloride (CAS 1188263-52-6, molecular formula C₁₈H₂₂ClNO₃) is the hydrochloride salt of N-depropylpropafenone (NDPP), the N-dealkylated phase I metabolite of the Class IC antiarrhythmic drug propafenone. This compound is formed in vivo primarily via CYP3A4- and CYP1A2-mediated N-demethylation of the parent drug and circulates in human plasma alongside the CYP2D6-mediated hydroxylated metabolite 5-hydroxypropafenone.

Molecular Formula C18H22ClNO3
Molecular Weight 335.828
CAS No. 1188263-52-6
Cat. No. B586191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Despropyl Propafenone Hydrochloride
CAS1188263-52-6
Synonyms1-[2-(3-Amino-2-hydroxypropoxy)phenyl]-3-phenyl-1-propanone Hydrochloride
Molecular FormulaC18H22ClNO3
Molecular Weight335.828
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(CN)O.Cl
InChIInChI=1S/C18H21NO3.ClH/c19-12-15(20)13-22-18-9-5-4-8-16(18)17(21)11-10-14-6-2-1-3-7-14;/h1-9,15,20H,10-13,19H2;1H
InChIKeyPJHPAIZGMQFXFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Despropyl Propafenone Hydrochloride (CAS 1188263-52-6): Procurement-Relevant Identity for the Propafenone N-Dealkylated Metabolite Reference Standard


N-Despropyl Propafenone Hydrochloride (CAS 1188263-52-6, molecular formula C₁₈H₂₂ClNO₃) is the hydrochloride salt of N-depropylpropafenone (NDPP), the N-dealkylated phase I metabolite of the Class IC antiarrhythmic drug propafenone [1]. This compound is formed in vivo primarily via CYP3A4- and CYP1A2-mediated N-demethylation of the parent drug and circulates in human plasma alongside the CYP2D6-mediated hydroxylated metabolite 5-hydroxypropafenone [2]. Unlike the free base (CAS 86383-21-3), the hydrochloride salt is officially designated as a USP Pharmaceutical Analytical Impurity (PAI) and is used as a reference standard for ANDA submissions, analytical method validation, and quality control during commercial production of propafenone . As a pharmacologically active metabolite with sodium channel-blocking and potassium current-inhibitory properties distinct from both the parent drug and 5-hydroxypropafenone, its accurate identification and quantification is essential for bioequivalence studies, therapeutic drug monitoring, and pharmacokinetic investigations [1].

Why Generic Substitution of N-Despropyl Propafenone Hydrochloride with Propafenone or 5-Hydroxypropafenone Fails: Pharmacological and Analytical Non-Interchangeability


Despite sharing a common parent molecule, N-despropyl propafenone cannot be substituted for propafenone or 5-hydroxypropafenone in either pharmacological research or analytical reference standard applications. At the pharmacological level, the three compounds exhibit quantitatively distinct ion channel inhibition profiles: the N-despropyl metabolite is approximately 7-fold less potent than propafenone on IKr (IC₅₀: 5.78 vs. 0.80 μM) and 6-fold less potent on Ito (IC₅₀: 44.26 vs. 7.27 μM) [1]. In antiarrhythmic efficacy models, NDPP is approximately 4-fold less active than the parent compound [2]. At the analytical level, the hydrochloride salt (CAS 1188263-52-6) is the only form recognized as a USP PAI-grade reference material for chromatographic system suitability testing and impurity profiling during propafenone drug product manufacture, and it cannot be interchanged with the free base (CAS 86383-21-3) or oxalate salt forms without compromising method accuracy . Furthermore, the N-despropyl metabolite is formed by a distinct enzymatic pathway (CYP3A4/CYP1A2) from 5-hydroxypropafenone (CYP2D6), meaning that in pharmacogenetic or drug-drug interaction studies, the two metabolites serve as non-redundant biomarkers of separate clearance routes [3].

N-Despropyl Propafenone Hydrochloride: Head-to-Head Quantitative Differentiation Evidence for Scientific and Procurement Decision-Making


IKr and Ito Potassium Current Inhibition: N-Despropyl Propafenone Is 6- to 7-Fold Less Potent Than Propafenone

In a direct head-to-head comparison using whole-cell patch-clamp electrophysiology in isolated rabbit ventricular myocytes, N-depropylpropafenone (N-DPF) demonstrated significantly weaker inhibition of both the rapid delayed rectifier potassium current (IKr) and the transient outward potassium current (Ito) compared to propafenone and 5-hydroxypropafenone. For IKr inhibition, N-DPF exhibited an IC₅₀ of 5.78 ± 1.24 μM, compared to 0.80 ± 0.14 μM for propafenone and 1.88 ± 0.21 μM for 5-hydroxypropafenone, representing a 7.2-fold lower potency relative to the parent drug [1]. For Ito inhibition measured at +50 mV, N-DPF had an IC₅₀ of 44.26 ± 5.73 μM versus 7.27 ± 0.53 μM for propafenone and 40.29 ± 7.55 μM for 5-hydroxypropafenone, a 6.1-fold difference from propafenone [1].

Cardiac electrophysiology IKr inhibition Ito inhibition Patch-clamp Potassium channel pharmacology

Sodium Channel Use-Dependent Kinetics: N-Despropyl Propafenone Shares Propafenone's Slow Onset/Offset Kinetics, Distinct from 5-Hydroxypropafenone

In a comparative electrophysiology study on guinea pig ventricular papillary muscle fibers, Rouet et al. (1989) directly compared the sodium channel blocking kinetics of propafenone (Pf), 5-hydroxypropafenone (5-OH-Pf), and N-depropylpropafenone (N-DP-Pf) at five different superfusion concentrations. Propafenone and N-DP-Pf exhibited equally slow onset/offset kinetics of the sodium channel block, whereas the onset/offset kinetics of 5-OH-Pf were twice as long, indicating a slower rate of dissociation of 5-OH-Pf from the inactivated sodium channels [1]. All three compounds depressed the maximal rate of depolarization (Vmax) only at the highest concentration tested, with N-DP-Pf's effect on Vmax being slightly less than the other two compounds [1]. Thompson et al. (1988) independently corroborated that in canine Purkinje fibers, N-depropylpropafenone produced electrophysiologic effects similar to those of propafenone and 5-hydroxypropafenone but was less active overall, with propafenone and 5-hydroxypropafenone causing significant Vmax depression at concentrations as low as 0.1 μM [2].

Sodium channel Use-dependent block Class IC antiarrhythmic Cardiac action potential Vmax depression

In Vivo Antiarrhythmic Efficacy: NDPP Is Approximately 4-Fold Less Active Than Propafenone in Reperfusion Arrhythmia

In an experimental reperfusion arrhythmia model using isolated rat hearts subjected to coronary artery ligation and reperfusion, Oti-Amoako et al. (1990) directly compared the antiarrhythmic activity of propafenone (P), 5-hydroxypropafenone (5OHP), and N-depropylpropafenone (NDPP). The concentration of 5OHP required to prevent ventricular fibrillation in 50% of experiments (EC₅₀) was significantly higher than that of propafenone (0.186 ± 0.05 vs. 0.153 ± 0.005 mg/L, p < 0.05), yielding a relative potency of 80%. In contrast, NDPP showed very little antiarrhythmic potency and was about four times less active than propafenone [1]. Malfatto et al. (1988) similarly reported that in conscious dogs with sustained ventricular tachycardia 24 hours after infarction, neither propafenone nor N-DP propafenone suppressed the arrhythmia at similar plasma levels, whereas 5-OH propafenone eliminated ventricular tachycardia in four of six dogs [2].

Reperfusion arrhythmia Isolated heart Ventricular fibrillation Antiarrhythmic potency Langendorff

Human Pharmacokinetic Exposure: N-DPF Cmax and AUC Are ~9% and ~9% of Propafenone Respectively

In a validated UHPLC-MS/MS pharmacokinetic study using human dried blood spot (DBS) sampling, the systemic exposure of N-depropylpropafenone (N-DPF) was directly quantified alongside propafenone (PF) and 5-hydroxypropafenone (5-OHPF). The key pharmacokinetic parameters demonstrated that N-DPF achieved an AUC₀₋∞ of 525 ± 202 ng·h/mL and a Cmax of 68.4 ± 13.6 ng/mL, compared to PF values of 6057 ± 1526 ng·h/mL and 653 ± 183 ng/mL, and 5-OHPF values of 2002 ± 515 ng·h/mL and 295 ± 37.5 ng/mL [1]. This corresponds to N-DPF exposure being approximately 8.7% (AUC) and 10.5% (Cmax) relative to the parent drug. In an earlier steady-state study by Kates et al. (1985), the mean steady-state concentration of NDPP was 179 ± 93 ng/mL versus 1010 ± 411 ng/mL for propafenone (NDPP/propafenone ratio = 0.227 ± 0.203), and NDPP plasma concentrations decayed non-log-linearly, precluding half-life estimation and indicating substantial tissue accumulation during chronic propafenone therapy [2].

Pharmacokinetics Dried blood spot UHPLC-MS/MS Bioequivalence Therapeutic drug monitoring

P-Glycoprotein-Mediated Drug Interaction Propensity: NDPP Is the Weakest Inhibitor of Digoxin Secretion Among Propafenone and Its Metabolites

In a mechanistic study of the digoxin-propafenone interaction using Madin-Darby canine kidney (MDCK) cell monolayers expressing P-glycoprotein (P-gp), Woodland et al. (1997) directly compared the inhibitory effects of propafenone, 5-hydroxypropafenone (5-OHP), and N-depropylpropafenone (NDPP) on the secretory flux of the P-gp substrates digoxin and vinblastine. The rank order of P-gp inhibition was propafenone > 5-OHP ≫ NDPP [1]. The study further demonstrated that NDPP, but not 5-OHP, was detected intracellularly after 48-hour incubation of cells with propafenone alone, suggesting that NDPP may be generated within the renal tubular cells and contribute differently to the drug interaction profile of propafenone therapy [1]. This paper also noted that beta-adrenergic receptor blockade by the two major metabolites is much weaker than that of the parent compound, with NDPP being probably less active therapeutically in part because of its lower serum concentrations [1].

P-glycoprotein Drug-drug interaction Digoxin Renal transport MDCK monolayer

Metabolic Pathway Divergence: N-DPF Is Formed by CYP3A4/CYP1A2 with a Km 967-Fold Higher Than CYP2D6-Mediated 5-Hydroxylation

In an in vitro study using human liver microsomes, Hemeryck et al. (2000) characterized the enzyme kinetics of both propafenone metabolic pathways. 5-Hydroxypropafenone formation (via CYP2D6) followed Michaelis-Menten kinetics with a Km of 0.12 μM and Vmax of 64 pmol·min⁻¹·mg⁻¹. In contrast, N-depropylpropafenone formation (via CYP3A4 and CYP1A2) exhibited a Km of 116 μM and Vmax of 403 pmol·min⁻¹·mg⁻¹, representing a 967-fold higher Km (lower affinity) but a 6.3-fold higher Vmax (higher capacity) [1]. The formation of N-DPP was not stereoselective, unlike 5-OHP formation which showed stereoselectivity in both Km and Vmax values [1]. Furthermore, among SSRIs tested, only fluvoxamine substantially inhibited N-dealkylation (IC₅₀ = 7.0 μM), whereas 5-hydroxylation was potently inhibited by quinidine (Ki = 0.13 μM), fluoxetine (Ki = 0.33 μM), norfluoxetine (Ki = 0.55 μM), and paroxetine (Ki = 0.54 μM), demonstrating that the two metabolite pathways are susceptible to distinct clinical drug-drug interaction risks [1].

CYP2D6 CYP3A4 CYP1A2 Pharmacogenomics Drug metabolism Enzyme kinetics

Optimal Research and Industrial Application Scenarios for N-Despropyl Propafenone Hydrochloride (CAS 1188263-52-6)


ANDA Submission Impurity Profiling and Analytical Method Validation for Propafenone Drug Products

N-Despropyl Propafenone Hydrochloride (CAS 1188263-52-6) is the USP-recognized Pharmaceutical Analytical Impurity (PAI)-grade material for propafenone drug product quality control. It is the appropriate reference standard for chromatographic system suitability testing, impurity identification, and quantitative limit testing during Abbreviated New Drug Application (ANDA) submissions or commercial propafenone production . The hydrochloride salt form provides the correct counterion identity for HPLC and UHPLC method development, with validated LC-MS/MS methods achieving linear ranges of 0.51–100 ng/mL for N-DPF and demonstrating intra-day accuracy of 87.9–103% and inter-day accuracy of 96.5–102% [1].

Pharmacogenetic Studies of CYP2D6 Polymorphism Impact on Propafenone Metabolic Routing

In pharmacogenetic investigations of the CYP2D6 poor metabolizer phenotype (prevalence ~1–7% in Caucasians), N-despropyl propafenone serves as the critical biomarker for the alternative CYP3A4/CYP1A2-mediated clearance route. The N-dealkylation pathway exhibits a 967-fold higher Km (116 μM) compared to CYP2D6-mediated 5-hydroxylation (Km = 0.12 μM), meaning that N-DPF formation becomes quantitatively significant only when CYP2D6 is genetically deficient or pharmacologically inhibited [2]. Quantification of N-DPF alongside the parent drug and 5-OHPF is essential for determining the metabolic ratio that defines phenotype classification in clinical pharmacogenetic studies [3].

Drug-Drug Interaction Screening for CYP3A4 and CYP1A2 Modulators Using Propafenone as a Probe Substrate

N-Despropyl propafenone hydrochloride is required as the analytical reference for drug-drug interaction (DDI) studies that use propafenone as a multi-pathway probe substrate. Unlike 5-hydroxypropafenone formation, which is sensitive to CYP2D6 inhibitors (quinidine Ki = 0.13 μM; fluoxetine Ki = 0.33 μM), N-dealkylation is selectively inhibited by fluvoxamine (IC₅₀ = 7.0 μM) and is mediated by CYP3A4 and CYP1A2 [2]. This differential inhibition profile enables researchers to deconvolve the contribution of individual CYP isoforms to propafenone clearance and to screen new chemical entities for CYP3A4 inhibitory liability using N-DPF formation rate as the endpoint.

Chronic Propafenone Therapy Pharmacokinetic Modeling Incorporating Metabolite Accumulation

Pharmacokinetic modeling of propafenone during chronic oral therapy must account for the non-log-linear accumulation of N-depropylpropafenone. Kates et al. demonstrated that 24 hours after propafenone discontinuation, NDPP concentrations remained at 50% ± 21% of steady-state levels, with no estimable elimination half-life due to non-linear decay kinetics [3]. The availability of the certified hydrochloride reference standard enables accurate construction of calibration curves for therapeutic drug monitoring assays that simultaneously quantify all three active species (propafenone, 5-OH-propafenone, and N-despropyl propafenone), which is essential for population pharmacokinetic-pharmacodynamic modeling in arrhythmia patients [1].

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